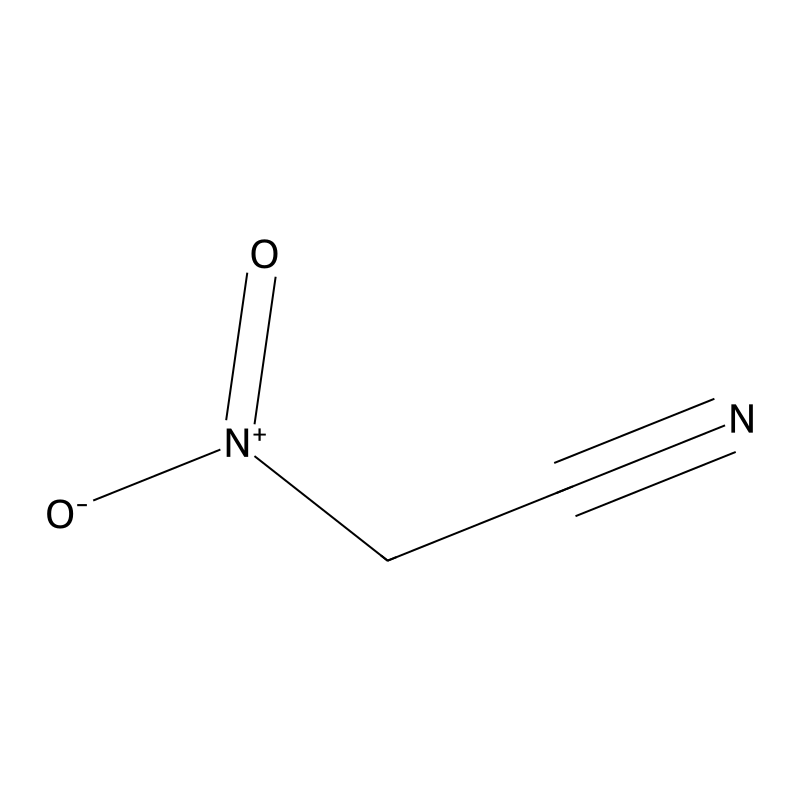Nitroacetonitrile

Content Navigation
CAS Number
Product Name
IUPAC Name
Molecular Formula
Molecular Weight
InChI
InChI Key
SMILES
Canonical SMILES
Nitroacetonitrile is a highly reactive chemical compound with the molecular formula . It is classified as the simplest α-nitronitrile, characterized by a central carbon atom bonded to two electronegative and electron-withdrawing groups: a nitro group and a cyano group. This unique structure allows for extensive chemical reactivity, particularly through its active methylene center, which can engage in various synthetic transformations . Nitroacetonitrile is known for its instability and potential for explosive decomposition, particularly when heated above 50 °C, making its handling challenging .
- Knoevenagel Condensation: This reaction involves the condensation of nitroacetonitrile with aromatic aldehydes to form α-nitroacrylonitriles, which are valuable intermediates in organic synthesis .
- Cyano(nitro)methylation: Nitroacetonitrile acts as a cyano(nitro)methylating agent, facilitating the construction of polyfunctionalized compounds. This includes the formation of heterocycles and other complex structures .
- Decomposition: Under certain conditions, nitroacetonitrile can decompose exothermically, releasing significant energy. For instance, its decomposition at 109 °C can release approximately 874 J/g .
Nitroacetonitrile can be synthesized through several methods:
- Dehydration of Methazonic Acid: The original synthesis method involved dehydrating methazonic acid using thionyl chloride. This method has been validated in various studies .
- Oxidation of Ethyl Cyanoglyoxylate: Recent methods include oxidizing ethyl cyanoglyoxylate followed by treatment with potassium hydroxide to produce stable salts of nitroacetonitrile, which offer improved handling properties compared to the free acid .
- Alternative Synthetic Equivalents: Due to stability issues with nitroacetonitrile itself, researchers have developed alternative reagents like dipyrrolidinium cyano-acid-nitroacetate that can be used in place of nitroacetonitrile for synthetic purposes .
Nitroacetonitrile serves multiple applications in various fields:
- Synthetic Chemistry: It is primarily used as a precursor for synthesizing heterocyclic compounds and other polyfunctionalized organic molecules .
- Energetic Materials: Nitroacetonitrile is utilized in the development of energetic materials due to its ability to form stable structures with vicinal amino and nitro groups .
- Pharmaceuticals: Its derivatives may have potential applications in drug discovery and development due to their structural diversity and reactivity .
Interaction studies involving nitroacetonitrile focus on its reactivity with other compounds rather than direct biological interactions. It has been shown to effectively react with various electrophiles and nucleophiles, leading to diverse synthetic pathways. For example, it can be involved in cycloaddition reactions that yield complex heterocyclic structures .
Nitroacetonitrile shares similarities with several compounds but stands out due to its unique structure and reactivity:
| Compound | Molecular Formula | Key Features |
|---|---|---|
| Acetonitrile | C2H3N | Less reactive; commonly used as a solvent |
| Malononitrile | C3H4N2 | Contains two cyano groups; used in similar reactions |
| 2-Nitropropionitrile | C4H6N2O2 | Similar nitration properties; more stable |
| 3-Nitropyridine | C6H4N2O | Used in pharmaceuticals; less explosive |
Nitroacetonitrile's distinct ability to participate in cyano(nitro)methylation reactions while also being thermodynamically unstable makes it particularly unique among these compounds. Its role as a precursor in energetic materials further emphasizes its importance in synthetic chemistry .








